Carbendazim phosphate

Description

Historical Development and Agricultural Significance of Benzimidazole (B57391) Fungicides

The development of benzimidazole fungicides in the 1960s and 1970s marked a significant milestone in chemical plant disease control. nih.govpreprints.orgresearchgate.net This class of fungicides was revolutionary at the time of their introduction, offering unique systemic and curative properties that allowed for more extended spray intervals compared to previously available treatments. frac.info The fungicidal activity of the benzimidazole ring structure forms the basis of these compounds, which are recognized for being highly effective, broad-spectrum, and having low toxicity. nih.govpreprints.org

One of the pioneering benzimidazole fungicides was benomyl (B1667996), developed by DuPont in 1967. nih.govresearchgate.net Research soon revealed that carbendazim (B180503) is a metabolite of benomyl in plants. nih.gov Another early and commercially successful benzimidazole, thiabendazole, was developed by Merck and has been in use for several decades. nih.govresearchgate.net Thiophanate-methyl (B132596), while not a benzimidazole itself, is considered part of this group because it metabolizes into carbendazim or similar derivatives on plant surfaces, thereby exerting its fungicidal effect. nih.govpreprints.org

The agricultural significance of benzimidazole fungicides is substantial. They are registered for use on more than 70 crops worldwide, including cereals, fruits, and vegetables. frac.info Their broad-spectrum activity is effective against a wide array of plant pathogenic fungi, particularly from the subphyla Ascomycotina and Deuteromycotina. nih.govpreprints.org This has made them invaluable tools for managing diseases like powdery mildew, scab in apples and pears, wheat scab, and rice blast. nih.govresearchgate.net Despite having been used for decades, their efficacy ensures their continued widespread use in global agricultural production today. nih.govfrac.info

Role of Carbendazim in Plant Disease Management Research

Carbendazim, also known as methyl 1H-benzimidazol-2-ylcarbamate, has been a central compound in plant disease management research due to its broad-spectrum and systemic properties. frontiersin.org It is effective against a wide range of fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. frontiersin.org Research has demonstrated its utility in controlling diseases in various settings, including agriculture, horticulture, and forestry. frontiersin.orgagrogreat.com

The primary mechanism of action of carbendazim, a key focus of research, involves its interference with the synthesis of beta-tubulin, a protein crucial for microtubule formation in fungal cells. agrogreat.comapsnet.org This disruption of microtubule assembly inhibits mitosis, specifically nuclear division, leading to the death of the fungal pathogen. frontiersin.orgwur.nlunizik.edu.ng This targeted mode of action makes it highly effective. nih.gov

Carbendazim has been extensively studied for the management of numerous plant diseases. It is used to control foliar diseases such as powdery mildew, leaf spot, and rust, as well as soil-borne pathogens like Rhizoctonia, Pythium, and Sclerotinia that cause root rot and damping-off. agrogreat.com Its application extends to post-harvest disease control in various crops. ulpgc.es Research has also explored its use in mixtures with other fungicides to enhance its efficacy and manage resistance. unizik.edu.ng

Evolution of Research Themes Pertaining to Carbendazim and Related Compounds

Research concerning carbendazim and related benzimidazole fungicides has evolved significantly since their introduction. Initial research focused on their discovery, synthesis, and broad-spectrum efficacy against various plant pathogens. nih.govresearchgate.net However, a few years after their commercialization in the late 1960s and early 1970s, a major new research theme emerged: fungicide resistance. frac.infonih.govcabidigitallibrary.org

The single-site mode of action of benzimidazoles, while effective, led to the rapid development of resistance in many fungal populations, with carbendazim resistance being particularly notable. nih.govresearchgate.net This prompted extensive research into the mechanisms of resistance, which were often traced to specific mutations in the β-tubulin gene, the target of the fungicide. frac.info Consequently, a significant body of research has been dedicated to resistance management strategies, such as alternating or mixing benzimidazoles with fungicides that have different modes of action. nih.govresearchgate.net

More recent research themes have diversified. Studies now focus on the environmental fate of carbendazim, including its persistence in soil and water. ulpgc.esmdpi.com There is also growing interest in the microbial degradation of carbendazim as a potential bioremediation strategy. frontiersin.org Furthermore, advanced analytical methods, such as liquid chromatography and immunoassays, have been developed for the detection of carbendazim residues in environmental and food samples. preprints.orgulpgc.es Research also continues to explore the creation of new derivatives and formulations, such as carbendazim salicylate, to improve properties like solubility. preprints.org The compound at the heart of this article, carbendazim phosphate (B84403), represents a specific salt form of carbendazim. nih.gov

Table 1: Chemical Identity of Carbendazim Phosphate

| Identifier | Value |

|---|---|

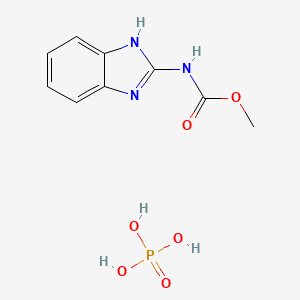

| IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate;phosphoric acid |

| Molecular Formula | C₉H₁₂N₃O₆P |

| Molecular Weight | 289.18 g/mol |

| CAS Number | 52316-55-9 |

| Parent Compound | Carbendazim (CID 25429) |

| Component Compounds | Carbendazim (CID 25429), Phosphoric Acid (CID 1004) |

Table 2: General Properties of Carbendazim (Parent Compound)

| Property | Value |

|---|---|

| Appearance | Light-gray or beige powder (pure product) |

| Melting Point | 302–307 °C (decomposes at 300 °C) |

| Water Solubility (at 24 °C) | 8 mg/L at pH 7 |

| Stability | Stable in acidic medium, slowly hydrolyzes in alkaline medium |

Structure

3D Structure of Parent

Properties

CAS No. |

52316-55-9 |

|---|---|

Molecular Formula |

C9H12N3O6P |

Molecular Weight |

289.18 g/mol |

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate;phosphoric acid |

InChI |

InChI=1S/C9H9N3O2.H3O4P/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-5(2,3)4/h2-5H,1H3,(H2,10,11,12,13);(H3,1,2,3,4) |

InChI Key |

REWXUTPFTIKUDX-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1.OP(=O)(O)O |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1.OP(=O)(O)O |

Other CAS No. |

52316-55-9 |

Related CAS |

10605-21-7 (Parent) |

Synonyms |

1h-benzimidazole-2-carbamic acid, methyl ester 2-(methoxycarbonylamino)benzimidazole Bavistan Bavistin benzimidazolecarbamate methyl ester carbendazim carbendazim phosphate carbendazin carbendazine carbendazole carbendazyme FB-642 FB642 G-665 IPO-1250 mecarzole mecarzole monohydrochloride mecarzole mononitrate mecarzole monophosphate mecarzole monophosphinate mecarzole monosodium salt mecarzole monosulfate mecarzole triphosphinate medamine mekarzole methoxybenzimidazole-2-carbamic acid methyl 2-benzimidazil carbamate methyl-2-benzimidazole carbamate methyl-N-(2-benzimidazolyl)carbamate methylbenzimidazole-2-ylcarbamate |

Origin of Product |

United States |

Synthesis and Formulation Research for Carbendazim and Its Derivatives

Methodologies for Carbendazim (B180503) Chemical Synthesis

The industrial production of carbendazim (methyl 2-benzimidazolecarbamate) is primarily achieved through the cyclization reaction of o-phenylenediamine (B120857) with a suitable cyclizing agent. Various methods have been patented, aiming to improve yield, purity, and product appearance.

One prominent method involves the reaction of o-phenylenediamine with methyl cyanocarbamate. A patented process describes dissolving o-phenylenediamine in toluene. google.com To this solution, concentrated hydrochloric acid and an aqueous solution of methyl cyanocarbamate are added dropwise simultaneously while maintaining the temperature at 55-60°C and a pH of 4-5. google.com This method, which uses a toluene-water two-phase solvent system, has been reported to achieve a product yield of over 97.5% and a purity exceeding 99.8%, resulting in a brilliant white product. google.com The methyl cyanocarbamate itself is typically prepared beforehand by reacting a cyanamide (B42294) aqueous solution with methyl chloroformate and sodium hydroxide (B78521) solution at a controlled temperature of 0-5°C. google.com

Another established route is the lime nitrogen method. google.com This process begins with the hydrolysis of lime nitrogen (calcium cyanamide), followed by esterification with methyl chloroformate to produce a methyl cyanocarbamate calcium salt solution. google.com This intermediate is then subjected to a condensation reaction with o-phenylenediamine to yield carbendazim. google.com Innovations in this method include using electrodialysis to separate the methyl cyanocarbamate from by-product calcium chloride, which reduces the loss of the cyclizing agent and enhances the final product's quality and yield. google.com

To minimize the formation of byproducts that can cause discoloration and require extensive purification, some synthesis processes incorporate reducing agents. googleapis.com The addition of small quantities of reducing agents like salts of dithionous acid (e.g., Na2S2O4) during the reaction has been shown to reduce the level of impurities, such as 2,3-diaminophenazine. googleapis.com

Table 1: Comparison of Carbendazim Synthesis Methodologies

| Method | Key Reactants | Solvent/System | Key Conditions | Reported Advantages | Source |

|---|---|---|---|---|---|

| Methyl Cyanocarbamate Route | o-phenylenediamine, Methyl cyanocarbamate, Concentrated HCl | Toluene-water two-phase system | 55-60°C, pH 4-5 | High purity (>99.8%), High yield (>97.5%), Improved color | google.com |

| Lime Nitrogen Route | Lime nitrogen, Methyl chloroformate, o-phenylenediamine | Aqueous, with subsequent purification | Hydrolysis, Esterification, Condensation; Electrodialysis for purification | Enhances quality and yield by purifying intermediate | google.com |

| Synthesis with Reducing Agents | o-phenylenediamine, Methyl cyanocarbamate, Protonic acid | Aqueous | Addition of <10% reducing agent (e.g., Na2S2O4) | Reduces colored byproducts and impurities | googleapis.com |

Development of Advanced Carbendazim Formulations

Due to carbendazim's low solubility in water (8 mg/L at pH 7), research has focused on developing advanced formulations to improve its application and efficacy. fao.orgnih.gov Standard formulations registered for international use include wettable powders (WP), suspension or flowable concentrates (SC), and water-dispersible granules (WG). fao.org

More advanced formulations aim to enhance stability, residual activity, and ease of use. These include:

Combination Formulations: To manage fungal resistance and broaden the spectrum of activity, carbendazim is often formulated with other fungicides. apsnet.org A common example is a wettable powder combining carbendazim (12%) with mancozeb (B1675947) (63%), which provides both systemic and contact action.

Nano-formulations: Research has explored the use of nanotechnology to create novel delivery systems. One study detailed the synthesis of a molecularly imprinted polymer (MIP) selective for carbendazim, designed in a nano-size for use in sensor applications. plos.org Such technologies have the potential for creating controlled-release agricultural formulations.

Suspending Agents: Formulations like suspending agents or suspension concentrates (SC) involve dispersing fine particles of carbendazim in a liquid medium. A patent for a composition containing carbendazim and kasugamycin (B1663007) describes a suspending agent that includes wetting agents, dispersants (like lignin (B12514952) sulfonate or polyvinyl alcohol), and thickeners (like xanthan gum) to ensure the stability of the suspension. google.com

Table 2: Common and Advanced Formulations of Carbendazim

| Formulation Type | Abbreviation | Description | Source |

|---|---|---|---|

| Wettable Powder | WP | A dry, finely ground formulation that is mixed with water to form a suspension for spraying. | fao.org |

| Suspension Concentrate / Flowable Concentrate | SC / FL | A stable suspension of the active ingredient in a fluid, intended for dilution with water before use. | fao.org |

| Water-Dispersible Granule | WG / WDG | A granular formulation that readily disintegrates in water to form a suspension. | fao.org |

| Combination WP | WP | A wettable powder containing carbendazim and one or more other active ingredients (e.g., Mancozeb). |

Specific Studies on Carbendazim Phosphate (B84403) Formulations

Research specifically focused on the synthesis and performance of carbendazim phosphate is limited in the available scientific literature. However, related studies on carbendazim's behavior in acidic environments and the synthesis of other salts provide a basis for understanding its potential phosphate derivatives.

For weakly basic drugs, salts of inorganic acids such as hydrochloride, sulfate, or phosphate are often considered. researchgate.net A detailed study on the synthesis of carbendazim hydrochloride dihydrate demonstrated a successful method where the salt was prepared by reacting carbendazim with hydrochloric acid. researchgate.net This resulted in a thousand-fold increase in aqueous solubility compared to the parent compound. researchgate.net

Based on this principle, a theoretical synthesis route for this compound would involve reacting carbendazim with phosphoric acid in a suitable solvent system, followed by crystallization to isolate the salt. The stoichiometry of the reaction would determine whether a monophosphate or other phosphate salt is formed. PubChem lists "this compound" as a chemical synonym for carbendazim, but provides no experimental synthesis data. nih.gov

There is no evidence in the reviewed literature of this compound itself being investigated or used as a delivery system. Research into advanced delivery systems for carbendazim has focused on encapsulating the parent molecule, carbendazim, within other materials. For instance, studies have successfully used mesoporous silica (B1680970) nanoparticles as carriers for the controlled release of carbendazim. These systems are designed to release the carbendazim molecule at the target site.

Specific efficacy studies on defined this compound formulations are not available in the literature. The efficacy of carbendazim is well-documented against a wide range of fungi, such as Botrytis cinerea, by interfering with microtubule formation during cell division. apsnet.org However, these studies typically use standard formulations like WP or SC, or dissolve the technical grade material in solvents like dilute HCl for in-vitro testing. apsnet.org

While stability data for a specific phosphate formulation is absent, the hydrolytic stability of the carbendazim molecule has been studied extensively in phosphate-buffered solutions at neutral pH. These studies provide critical insight into how a phosphate salt might behave in aqueous environments. The degradation of carbendazim is highly dependent on both pH and temperature. In a pH 7 phosphate buffer, the half-life of carbendazim was found to be 43 days at 50°C and 12 days at 70°C, with no significant decline observed at 22°C. fao.orginchem.org This indicates that while stable at room temperature, degradation accelerates significantly at higher temperatures in a neutral phosphate environment. fao.orginchem.org

Table 3: Hydrolytic Half-Life of Carbendazim in Different Buffer Systems

| Buffer System | pH | Temperature (°C) | Calculated Half-Life (Days) | Source |

|---|---|---|---|---|

| Acetate | 5 | 22 | 457 | fao.orginchem.org |

| Acetate | 5 | 50 | 108 | fao.orginchem.org |

| Acetate | 5 | 70 | 29 | fao.orginchem.org |

| Phosphate | 7 | 22 | No appreciable decline | fao.orginchem.org |

| Phosphate | 7 | 50 | 43 | fao.orginchem.org |

| Phosphate | 7 | 70 | 12 | fao.orginchem.org |

| Borate | 9 | 22 | 22 | fao.orginchem.org |

Environmental Fate and Transport Research of Carbendazim

Hydrolytic Transformation Pathways of Carbendazim (B180503) in Aquatic Systems

There is no specific research available detailing the hydrolytic transformation pathways of carbendazim phosphate (B84403) in aquatic environments.

For the parent compound, carbendazim, hydrolysis is influenced by pH and temperature. who.int Studies show that carbendazim's stability decreases as pH and temperature increase. who.int For instance, at 22°C, the half-life of carbendazim was 457 days at pH 5, while at pH 9, it was 22 days. fao.org The primary degradation product of carbendazim through hydrolysis is 2-aminobenzimidazole (B67599) (2-AB). who.int It is plausible that in an aquatic environment, the carbendazim phosphate salt would dissociate, and the resulting carbendazim would follow these known hydrolysis patterns. However, dedicated studies on this compound are required to confirm this.

Photochemical Degradation Mechanisms of Carbendazim in Environmental Matrices

Specific studies on the photochemical degradation mechanisms of this compound are not found in the reviewed literature.

Microbial Degradation of Carbendazim in Soil and Water Systems

No specific research has been published on the microbial degradation of this compound. The existing body of work focuses entirely on carbendazim. It is hypothesized that in soil and water, the phosphate salt would dissociate, making the carbendazim moiety available for microbial action.

Identification and Characterization of Microbial Degraders

Numerous microbial species capable of degrading the parent compound, carbendazim, have been isolated from soil and water. frontiersin.org These are primarily bacteria, which are considered more significant in carbendazim dissipation than fungi. frontiersin.org The common feature among these microbes is their ability to use carbendazim as a source of carbon and/or nitrogen. researchgate.net

A variety of bacterial genera have been identified as effective carbendazim degraders. frontiersin.orgnih.gov The table below lists some of the identified microbial degraders of carbendazim.

| Microbial Genus | Specific Strain(s) | Source / Reference |

| Rhodococcus | R. erythropolis JAS13, R. jialingensis djl-6-2 | frontiersin.orgresearchgate.net |

| Pseudomonas | P. aeruginosa CB3 | frontiersin.org |

| Bacillus | B. subtilis CB2 | frontiersin.org |

| Chryseobacterium | Chryseobacterium sp. JAS14 | nih.gov |

| Aeromonas | A. caviae JAS15 | nih.gov |

| Klebsiella | Not specified | nih.gov |

| Stenotrophomonas | Not specified | nih.gov |

| Sphingomonas | Not specified | frontiersin.org |

These microorganisms have demonstrated the ability to completely degrade carbendazim in laboratory settings, often within days. researchgate.netnih.gov

Enzymatic Systems Involved in Carbendazim Biodegradation

Research into the enzymatic degradation of carbendazim has identified that the initial and most common step is hydrolysis. frontiersin.org This hydrolysis breaks down carbendazim into 2-aminobenzimidazole (2-AB). frontiersin.org This step is critical as it detoxifies the fungicide. Further degradation involves the cleavage of the imidazole (B134444) and benzene (B151609) rings, which can lead to complete mineralization. frontiersin.org Specific enzymes, such as hydrolases, are responsible for breaking the ester and amide bonds in the carbendazim molecule. frontiersin.org

Genetic Basis of Microbial Carbendazim Degradation

The genetic basis for carbendazim degradation is an emerging area of research. For carbendazim, genes responsible for breaking the ester and amide bonds have been reported, such as MheI and CbmA. frontiersin.org The identification and characterization of these genes are crucial for understanding the metabolic pathways and for developing enhanced bioremediation technologies. No genetic studies specific to this compound were found.

Adsorption and Mobility Studies of Carbendazim in Soil and Sediment

There are no studies available that specifically investigate the adsorption and mobility of this compound in soil and sediment. The research is focused on carbendazim.

The mobility of carbendazim in soil is generally considered to be low to moderate. who.intherts.ac.uk It is strongly adsorbed to soil organic matter and, to some extent, clay minerals. who.intpjoes.com This strong adsorption limits its potential to leach into groundwater. who.int The adsorption is variable and depends significantly on soil properties like organic carbon content and pH. researchgate.net For example, distribution coefficients (Kd) have been shown to vary widely across different soil types, from 0.65 to 184.41 mL/g. researchgate.net The half-life of carbendazim in soil can range from a few months to over a year, depending on environmental conditions. who.intnih.gov The table below summarizes adsorption data for carbendazim in different soil types.

| Soil Type | Organic Carbon (%) | Adsorption Coefficient (Koc) | Reference |

| Sand | 0.80 | 200 ± 40 | fao.org |

| Sand | 0.87 | 246 ± 35 | fao.org |

| Sandy Loam | 1.00 | 230 ± 20 | fao.org |

The presence of the phosphate group could potentially alter the solubility and charge of the molecule, thereby affecting its adsorption and mobility characteristics compared to the parent carbendazim. However, without direct experimental data for this compound, its specific behavior remains unknown.

Persistence and Dissipation Kinetics in Various Environmental Compartments

Carbendazim, a systemic benzimidazole (B57391) fungicide, exhibits varying degrees of persistence in the environment, influenced by factors such as the environmental compartment, presence of microorganisms, temperature, and pH. inchem.orgresearchgate.net Research indicates that carbendazim is moderately persistent in soil and can be highly persistent in water systems under specific conditions. herts.ac.uk

In soil, the half-life of carbendazim can range from 3 to 12 months on bare soil and 3 to 6 months on turf. inchem.orgwho.int One study noted that 60 to 80% of the fungicide in soil degraded within 4 weeks, with a half-life of 4 to 6 months. apsnet.org The degradation is significantly influenced by microbial activity, with persistence being 15-29% greater in sterilized soil compared to non-sterilized soil. inchem.orgwho.int Factors such as higher temperatures, acidic pH, and increased moisture levels in the presence of microbes accelerate its degradation. inchem.org Due to its strong adsorption to soil particles, particularly the mineral components and organic matter, carbendazim shows low mobility and tends to remain in the upper soil layers, minimizing the risk of leaching into groundwater. who.intapsnet.orginchem.org

In aquatic environments, the persistence of carbendazim is highly variable. Its half-life in water is reported to be between 2 and 25 months, under aerobic and anaerobic conditions, respectively. who.int Another study found the half-life to be 61 days in a nonsterile aerobic pond water and sediment system. inchem.org In a water-sediment system, the half-life under aerobic conditions is about 1-2 months, which extends to 25 months under anaerobic conditions. inchem.org Under anaerobic conditions, a significant portion of carbendazim residues (98%) can partition into the sediment within seven days, where its half-life can be as long as 743 days. inchem.org Abiotic degradation processes like hydrolysis and photolysis are generally considered minor routes for its dissipation in the environment. inchem.org

Table 1: Dissipation Kinetics of Carbendazim in Different Environmental Compartments

| Environmental Compartment | Condition | Half-Life (t½) | Reference |

|---|---|---|---|

| Bare Soil | Aerobic | 6-12 months | inchem.orgwho.int |

| Turf Soil | Aerobic | 3-6 months | inchem.orgwho.int |

| Soil (General) | Not specified | 4-6 months | apsnet.org |

| Water | Aerobic | 2 months | who.int |

| Water | Anaerobic | 25 months | who.int |

| Water-Sediment System | Aerobic | 1-2 months | inchem.org |

| Water-Sediment System | Anaerobic | 25 months | inchem.org |

| Pond Water & Sediment | Nonsterile, Aerobic | 61 days | inchem.org |

| Sediment (after partitioning) | Anaerobic | 743 days | inchem.org |

Formation and Fate of Major Carbendazim Degradation Products

The degradation of carbendazim in the environment is primarily a microbial process that leads to the formation of several breakdown products. who.intnih.gov The stability of the benzimidazole ring means that complete mineralization is often a slow process. mdpi.com

2-Aminobenzimidazole (2-AB) Transformation

The principal and most frequently reported degradation product of carbendazim in soil and water is 2-aminobenzimidazole (2-AB). who.intnih.govindustrialchemicals.gov.au This transformation occurs through the hydrolysis of the carbamate (B1207046) side chain of the carbendazim molecule. nih.gov The formation of 2-AB is a key step in the degradation pathway and is catalyzed by microbial enzymes such as MheI and CbmA, which break the ester and amide bonds, respectively. nih.govmdpi.com

Once formed, 2-AB is not an end product and undergoes further microbial degradation. who.intpjoes.com Studies have shown that 2-AB can be transformed into 2-hydroxybenzimidazole (B11371) (2-HB). nih.govmdpi.com The degradation pathway can then proceed through the opening of the imidazole ring, potentially forming 1,2-diaminobenzene, which can be further mineralized to carbon dioxide and water. who.intmdpi.com The rate of 2-AB degradation is also influenced by environmental conditions, with studies on [2-¹⁴C]-2-AB showing that ¹⁴C evolution peaked at 22°C. inchem.org In some studies, 2-AB was detected at a maximum of 6.3% of the applied radioactivity in the sediment layer after 76 days of incubation. envipath.org

Hydroxylated and Nitrated Metabolite Pathways

Besides the primary pathway to 2-AB, other transformation routes for carbendazim have been identified, including hydroxylation and nitration. Aromatic hydroxylation is a significant transformation in the degradation process of benzimidazole compounds. nih.govresearchgate.net In animal systems, carbendazim is metabolized to (5-hydroxy-1H-benzimidazol-2-yl)-carbamate (5-HBC) and other polar metabolites which are then excreted. who.int While 5-HBC is a major metabolite in animals, the primary environmental degradation product remains 2-AB. who.int

More complex degradation pathways have been observed under specific oxidative conditions. For instance, studies using advanced oxidation processes (AOPs) have identified several other degradation products. mdpi.comresearchgate.net These can include hydroxylated intermediates like hydroxycarbendazim and hydroxy-2-aminobenzimidazole. researchgate.net Research on TAML-catalyzed oxidation of carbendazim identified the formation of a quinone imine and a nitrenium ion as novel degradation products. researchgate.netacs.org Furthermore, this oxidative process could lead to the nitration of carbendazim, forming nitrocarbendazim (NO₂Cbz), especially in the presence of nitrite. acs.org These advanced degradation pathways highlight the complexity of carbendazim's fate, where various reactive intermediates can be formed depending on the specific environmental or experimental conditions. mdpi.comresearchgate.net

Table 2: Major Degradation Products of Carbendazim

| Degradation Product | Formation Pathway | Reference |

|---|---|---|

| 2-Aminobenzimidazole (2-AB) | Hydrolysis of carbamate side chain | who.intnih.govindustrialchemicals.gov.au |

| 2-Hydroxybenzimidazole (2-HB) | Transformation of 2-AB | nih.govmdpi.com |

| (5-hydroxy-1H-benzimidazol-2-yl)-carbamate (5-HBC) | Hydroxylation (primarily in animal metabolism) | who.int |

| 1,2-Diaminobenzene | Opening of the imidazole ring of 2-HB | who.intmdpi.com |

| Hydroxycarbendazim | Hydroxylation | researchgate.net |

| Quinone imine | Oxidative degradation | researchgate.netacs.org |

| Nitrenium ion | Oxidative degradation | researchgate.net |

| Nitrocarbendazim (NO₂Cbz) | Nitration in the presence of nitrite | acs.org |

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Carbendazim | CBZ |

| 2-Aminobenzimidazole | 2-AB |

| 2-Hydroxybenzimidazole | 2-HB |

| (5-hydroxy-1H-benzimidazol-2-yl)-carbamate | 5-HBC |

| 1,2-Diaminobenzene | |

| Hydroxycarbendazim | |

| Quinone imine | |

| Nitrenium ion |

Mechanisms of Action Research on Carbendazim

Elucidation of Antifungal Action at the Molecular and Cellular Levels

The antifungal activity of Carbendazim (B180503) is rooted in its ability to disrupt critical cellular machinery essential for fungal cell integrity and division. pomais.compubcompare.ai

The principal mechanism of Carbendazim's antifungal action is the inhibition of microtubule assembly. pubcompare.ainih.govmdpi.com Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for a variety of cellular functions, including mitosis and intracellular transport. acs.orgapsnet.org Carbendazim specifically binds to β-tubulin, a key protein component of these microtubules. pomais.commdpi.comscispace.comapsnet.org This binding action prevents the polymerization of tubulin into functional microtubules, thereby disrupting their dynamic assembly and disassembly. pharmacompass.comapsnet.org

The binding site for Carbendazim on β-tubulin has been a focus of molecular studies. scispace.comresearchgate.net Research on various fungi, including Fusarium graminearum, has sought to pinpoint the specific amino acid residues involved in this interaction. apsnet.org For instance, in F. graminearum, studies suggest that β1 tubulin is the preferred binding target over β2 tubulin. apsnet.orgapsnet.org The affinity of Carbendazim for β-tubulin can vary between different fungal species, which contributes to its selective toxicity. wur.nl Molecular docking and simulation studies have further elucidated the binding modes, indicating that the benzimidazole (B57391) moiety of the compound plays a crucial role in establishing stabilizing hydrogen bonds with residues in the binding site. acs.orgresearchgate.net

Table 1: Research Findings on Carbendazim's Interaction with β-Tubulin

| Research Focus | Finding | Fungal Species Studied (Examples) | References |

| Primary Target | Binds to β-tubulin, a major component of microtubules. | General, Fusarium solani, Botrytis cinerea | mdpi.comscispace.comapsnet.org |

| Mechanism | Inhibits the assembly of microtubules from tubulin dimers. | General, Aspergillus nidulans | wur.nlpubcompare.ainih.gov |

| Binding Specificity | Preferential binding to β1 tubulin over β2 tubulin has been observed. | Fusarium graminearum | apsnet.orgapsnet.org |

| Resistance Mechanism | Point mutations in the β-tubulin gene can alter the binding site, leading to resistance. | Fusarium solani, Tapesia yallundae | scispace.comapsnet.org |

As a direct consequence of microtubule disruption, Carbendazim effectively inhibits mitosis, or nuclear division, in fungal cells. pomais.comwur.nlslideshare.netnih.gov The mitotic spindle, a structure composed of microtubules, is essential for segregating chromosomes during cell division. By preventing the formation of this spindle, Carbendazim arrests the cell cycle, typically at the G2/M phase. pharmacompass.commdpi.comnih.gov

Studies using microscopy have observed abnormal chromatin configurations and the failure of nuclear division in fungal hyphae treated with Carbendazim. wur.nl This antimitotic activity halts the proliferation of fungal cells, preventing the growth of mycelia and the spread of the infection. pomais.comslideshare.net Research on Fusarium graminearum and Botrytis cinerea has documented various mitotic aberrations, such as the inhibition of cell plate formation, lagging chromosomes, and the formation of cells with multiple nuclei following treatment. researchgate.net

While the primary mode of action is the disruption of microtubule assembly, research has also investigated Carbendazim's effects on other cellular processes. Some fungicides, like demethylation inhibitors (DMIs), directly target enzymes involved in the synthesis of ergosterol, a key component of the fungal cell wall. mdpi.com However, for benzimidazoles like Carbendazim, the primary target is tubulin, not cell wall synthesis enzymes. apsnet.orgeagri.org The effects on cell wall integrity are generally considered secondary consequences of mitotic failure and disruption of cellular transport.

Nevertheless, studies have shown that Carbendazim can influence the activity of various enzymes. For example, its application has been linked to altered phosphatase activity in soil. uminho.pt Some research reported an initial inhibitory effect on neutral phosphatase activity in the soil after the application of Carbendazim. uminho.ptnih.gov Conversely, other studies observed an increase in alkaline phosphatase activity in certain organisms under specific conditions. wwjmrd.com The activity of enzymes like catalase and urease in soil has also been shown to be affected by the presence of Carbendazim. nih.gov In Fusarium graminearum, carbendazim-resistant strains showed changes in the expression of glucose-6-phosphate isomerase, an enzyme that interacts with β2 tubulin.

Inhibition of Fungal Cell Division and Mitosis

Comparative Studies of Mechanistic Responses Across Fungal Species

The efficacy of Carbendazim varies among different fungal species. wur.nl It is known to be effective against a broad spectrum of pathogens, including those from the genera Ascomycetes, Fungi Imperfecti, and Basidiomycetes. nih.govncats.io This includes pathogens such as Botrytis cinerea, Fusarium spp., Sclerotinia spp., and Alternaria spp. mdpi.commdpi.com

Comparative studies reveal that differences in sensitivity are often linked to the structure of the β-tubulin protein. wur.nl Fungi that are naturally resistant to Carbendazim may have β-tubulin that exhibits a lower binding affinity for the compound. wur.nl Furthermore, within a typically sensitive species, resistance can develop through point mutations in the β-tubulin gene. scispace.comapsnet.org For example, specific amino acid substitutions at certain positions in the β-tubulin protein of Monilinia fructicola have been associated with reduced sensitivity. researchgate.net

In Fusarium graminearum, two β-tubulin isotypes (β1 and β2) exist, and they show different responses to Carbendazim. Research indicates that the compound has a higher binding affinity for β1 tubulin, reducing its protein accumulation levels more significantly than those of β2 tubulin. apsnet.orgapsnet.org Deletion of the β1 tubulin gene reduced the fungus's sensitivity to Carbendazim, whereas deletion of the β2 tubulin gene increased its sensitivity, highlighting the differential roles of these proteins in the fungicide's mechanism of action. apsnet.orgapsnet.org

Table 2: Comparative Mechanistic Responses to Carbendazim in Select Fungi

| Fungal Species | Key Mechanistic Finding | Observed Response | References |

| Aspergillus nidulans | Inhibition of Mitosis | Direct inhibition of nuclear division upon application; used as a model to study antimitotic effects. | wur.nl |

| Botrytis cinerea | Mitotic Aberrations | Inhibition of cell plate formation, leading to multinucleated cells. | researchgate.net |

| Fusarium graminearum | Differential Tubulin Binding | Carbendazim preferentially binds to and disrupts β1 tubulin over β2 tubulin. | apsnet.orgapsnet.org |

| Monilinia fructicola | Resistance Mechanism | Resistance is associated with specific mutations in the β2-tubulin protein binding site. | researchgate.net |

| Fusarium solani | Resistance Mechanism | Resistance in some isolates is not due to point mutations in the β-tubulin gene, suggesting other mechanisms may be involved. | scispace.com |

Analytical Methodologies for Carbendazim and Its Metabolites

Chromatographic Techniques for Trace Analysis

Chromatography stands as a cornerstone for the separation and analysis of carbendazim (B180503) residues. nih.gov Due to the complexity of matrices like food and environmental samples, significant efforts have been made to optimize extraction and clean-up procedures to enhance recovery and minimize interference. acs.org Techniques such as liquid chromatography (LC), thin-layer chromatography (TLC), and micellar electrokinetic chromatography (MEKC) have been employed for its detection. nih.govacs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for carbendazim determination, largely because the compound's thermal instability makes it less suitable for direct gas chromatography. pan.ploup.com HPLC methods are widely applied for residue analysis in diverse samples, including fruits, vegetables, cereals, and beverages. pan.plusv.ro

Different detection modes can be coupled with HPLC to achieve desired levels of sensitivity and selectivity:

UV-Vis and Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is a common and accessible mode for carbendazim analysis. pan.plusv.ro Analyses are often performed at specific wavelengths, such as 279 nm or 286 nm, to quantify the compound. pan.plusv.ro A PDA detector offers the advantage of providing complete UV-Vis spectra of the eluting compounds, which aids in identification. pan.plresearchgate.net

Fluorescence Detection: This mode provides higher sensitivity and selectivity compared to UV detection for certain compounds. It has been successfully used for determining carbendazim residues in various crops and wines. pan.plresearchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest selectivity and confirmatory analysis. pan.plusv.ro

The separation is typically achieved using reversed-phase columns, with C18 being the most common stationary phase. usv.roresearchgate.netresearchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. usv.rosielc.com HPLC methods have been validated for various food matrices, demonstrating good performance characteristics, including low limits of detection (LOD) and quantification (LOQ). nih.govusv.ro For instance, a method for orange juice that incorporated an on-line solid-phase extraction step achieved a method detection limit of 0.2 μg/L. chromatographytoday.com

Table 1: Examples of HPLC Methods for Carbendazim Analysis

| Matrix | Column | Mobile Phase | Detector | LOQ / LOD | Reference |

|---|---|---|---|---|---|

| Tomatoes | LichroCART Purospher RP-18 | Water/Methanol (25:75, v/v) | Diode Array (286 nm) | 0.02 mg/kg (LOQ) | usv.ro |

| Fruits, Vegetables, Cereals | - | Methanol/Water | UV (279 nm) | 0.02 - 0.2 mg/kg (LOQ) | pan.pl |

| Orange Juice | - | - | - | 0.2 µg/L (MDL) | chromatographytoday.com |

| Formulations | µBondapak C18 | - | UV (254 nm) | - | researchgate.net |

| General | Primesep 100 | Acetonitrile/Water/Sulfuric Acid | UV (200 nm) | 40 ppb (LOD) | sielc.com |

Direct analysis of carbendazim using gas chromatography (GC) is challenging due to its polar nature and thermal lability, meaning it tends to degrade at the high temperatures used in the GC injector and column. pan.ploup.com Consequently, a derivatization step is typically required to convert carbendazim into a more volatile and thermally stable derivative before GC analysis. pan.ploup.com

Despite this limitation, GC-MS is a powerful tool for the confirmation and quantification of pesticide residues, often as part of multi-residue methods. nih.govmdpi.com Sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are frequently used to extract and clean up samples, such as fruits and vegetables, prior to GC-MS analysis. mdpi.comresearchgate.net In specific applications, GC-MS has been used to identify carbendazim in fruit samples by comparing the retention times and mass spectra of the analyte with those of a known standard. thescipub.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive, selective, and reliable technique for the analysis of carbendazim and its parent compounds or metabolites. nih.govfrontiersin.orgrsc.org This method is particularly valuable because other fungicides, namely benomyl (B1667996) and thiophanate-methyl (B132596), degrade to form carbendazim in the environment and on plants. pan.pljst.go.jp Therefore, residue analysis often targets carbendazim as the common analyte for all three fungicides. pan.ploup.com

LC-MS/MS is instrumental in studying the dissipation and metabolic fate of these fungicides. For example, methods have been developed for the simultaneous quantification of thiophanate-methyl and its primary metabolite, carbendazim, in produce like pears and tea. nih.govoup.com An LC-MS/MS method was also established to determine benomyl, thiophanate, and thiophanate-methyl, where benomyl was intentionally hydrolyzed to carbendazim, and thiophanate-methyl was cyclized to carbendazim during the analytical procedure for unified quantification. jst.go.jp The high sensitivity of LC-MS/MS, especially when operated in the multiple reaction monitoring (MRM) mode, allows for the detection of trace-level residues in complex matrices like cucumbers. tandfonline.comekb.eg A common challenge in LC-MS/MS analysis is the "matrix effect," where components of the sample co-eluting with the analyte can suppress or enhance its ionization, affecting accuracy. This is often overcome by using matrix-matched standards for calibration. nih.govekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic and Spectrometric Approaches for Detection

Beyond their use as detectors in chromatography, spectroscopic techniques offer standalone methods for carbendazim detection.

Fluorescence Spectrophotometry: This technique is noted for its good sensitivity and specificity. researchgate.net It has been successfully applied to determine carbendazim residues in complex matrices like edible oils. The method relies on developing prediction models that correlate the fluorescence intensity of a sample with its pesticide concentration. researchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful and highly sensitive vibrational spectroscopy technique used for trace-level detection. nih.govmdpi.com The method involves placing the sample on a substrate containing metallic nanostructures, typically gold (Au) or silver (Ag), which dramatically enhances the Raman signal of the analyte. mdpi.comnih.gov SERS has been used for the rapid detection of carbendazim on the surface of apples and in oolong tea, demonstrating its utility for food safety screening. mdpi.comnih.gov The characteristic Raman peaks of carbendazim, such as those around 629, 733, and 1227 cm⁻¹, allow for its specific identification. mdpi.com

UV-Visible Spectrophotometry: While being a simple and accessible technique, conventional UV-Vis spectrophotometry generally lacks the sensitivity required for trace residue analysis of carbendazim. researchgate.net To overcome this, methods may involve a pre-concentration step or a chemical reaction to form a colored complex with a strong absorbance, which can then be measured. researchgate.net

Electrochemical Sensing Platforms

Electrochemical sensors have emerged as a promising alternative to traditional chromatographic methods, offering advantages such as rapidity, low cost, portability, and high sensitivity, making them ideal for on-site screening. nih.govresearchgate.net These sensors measure changes in electrical signals (e.g., current or potential) that occur when carbendazim interacts with a specially designed electrode surface. rsc.org Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often employed for their high sensitivity and ability to lower detection limits. nih.govmdpi.com

The performance of an electrochemical sensor is critically dependent on the composition and structure of the electrode surface. Bare electrodes typically lack the required sensitivity and selectivity, so they are modified with various nanomaterials to enhance their analytical capabilities. mdpi.comresearchgate.net

The goal of modification is to increase the electrode's effective surface area, improve its electrical conductivity, and enhance its catalytic activity towards the electrochemical oxidation of carbendazim. researchgate.netsemanticscholar.org Common strategies include:

Carbon-Based Nanomaterials: Materials like multi-walled carbon nanotubes (MWCNTs), graphene, reduced graphene oxide (rGO), and carbon nanohorns provide a large surface area and excellent conductivity, which amplifies the electrochemical signal. researchgate.netsemanticscholar.orgnih.gov

Metallic Nanoparticles: Nanoparticles of noble metals such as platinum (Pt) and gold (Au) are often incorporated into the sensor design. researchgate.netmdpi.com They can act as electrocatalysts, lowering the energy required for the redox reaction of carbendazim and thus improving sensor sensitivity. researchgate.net

Molecularly Imprinted Polymers (MIPs): For enhanced selectivity, electrodes can be modified with MIPs. nih.govmdpi.com These are custom-made polymers synthesized in the presence of the target molecule (carbendazim), creating specific recognition cavities that fit the analyte. This "lock-and-key" mechanism allows the sensor to selectively detect carbendazim even in the presence of other similar compounds. nih.govmdpi.com

Aptasensors: These sensors utilize aptamers—short, single-stranded DNA or RNA sequences that bind to a specific target with high affinity. mdpi.com The aptamer is immobilized on the electrode surface. When carbendazim binds to the aptamer, it causes a conformational change that alters the flow of electrons from a redox probe to the electrode, resulting in a measurable change in the electrochemical signal. mdpi.com

These advanced sensor designs have achieved exceptionally low limits of detection, often reaching the nanomolar (nM) and even picomolar (pM) levels, demonstrating their potential for highly sensitive environmental and food analysis. nih.govmdpi.comnih.gov

Table 2: Examples of Modified Electrochemical Sensors for Carbendazim Detection

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Molecularly Imprinted Polymer + MWCNTs | Square-Wave Voltammetry (SWV) | 1x10⁻¹⁰ to 5x10⁻⁸ M | 0.2x10⁻¹⁰ M (0.02 nM) | nih.gov |

| Platinum Nanoparticles + Reduced Graphene Oxide (rGO) + Aptamer | - | 0.5 to 15 nM | 0.41 nM | mdpi.com |

| MXene + Carbon Nanohorns + β-Cyclodextrin-MOF | - | 3.0 nM to 10.0 µM | 1.0 nM | nih.gov |

| Polyethyleneimine + Graphene Oxide + Aptamer | Square-Wave Voltammetry (SWV) | 1 pg/mL to 100 ng/mL | 7.80 fg/mL | nih.gov |

| NRPC/NiMn Frameworks | Chronoamperometry | - | - | mdpi.com |

| MoS2/MWCNTs | Differential Pulse Voltammetry (DPV) | 0.04 to 100 µM | 7.4 nM | semanticscholar.org |

Voltammetric Techniques for Quantitative Analysis

Voltammetric methods offer a promising avenue for the quantitative analysis of carbendazim, providing high sensitivity, rapid response, and cost-effectiveness. These electrochemical techniques are based on measuring the current that arises from the oxidation or reduction of carbendazim at an electrode surface when a potential is applied. The oxidation of carbendazim is the most common approach for its voltammetric determination. researchgate.net

The electrochemical behavior of carbendazim has been studied using various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV). scielo.br Cyclic voltammetry is typically used to characterize the electrochemical process, revealing that the oxidation of carbendazim on the surface of certain electrodes is a diffusion-controlled process. scielo.br For quantitative analysis, square-wave voltammetry (SWV) and differential pulse voltammetry are often employed due to their enhanced sensitivity and better resolution. researchgate.netscielo.br

A key factor in the performance of voltammetric sensors is the composition of the working electrode. Various modifications have been developed to enhance the electrochemical response towards carbendazim. These include the use of:

Carbon-based electrodes: Glassy carbon electrodes (GCEs), screen-printed carbon electrodes (SPCEs), and carbon paste electrodes (CPEs) are common platforms. researchgate.netmdpi.complos.org

Nanomaterial modifications: To improve sensitivity and selectivity, electrodes are often modified with nanomaterials. Multi-walled carbon nanotubes (MWCNTs) and fullerene C60 have been used to increase the electrode's surface area and promote electron transfer. scispace.com The combination of MWCNTs and molecularly imprinted polymers has shown a significant increase in the peak current for carbendazim detection. plos.org

Surfactants: The addition of anionic surfactants like sodium dodecyl sulphate (SDS) to the analysis medium can significantly improve analytical sensitivity. The surfactant forms an adsorbed layer on the electrode, which facilitates the preconcentration of carbendazim at the electrode surface through electrostatic interactions, leading to higher peak currents. researchgate.net

The pH of the supporting electrolyte is a critical parameter influencing the voltammetric response. Studies have shown that the oxidation peak potential of carbendazim is pH-dependent, typically shifting to less positive values as the pH increases, indicating the involvement of protons in the electrode reaction. researchgate.netscielo.br The optimal pH for analysis is often found to be in the acidic range, for example, around pH 4.0 using a Britton-Robinson buffer. researchgate.net

Table 1: Performance of Various Voltammetric Methods for Carbendazim Detection

| Electrode Type | Voltammetric Technique | Modifier(s) | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Screen-Printed Carbon Electrode | Square-Wave Voltammetry (SWV) | Multi-walled carbon nanotubes, Sodium dodecyl sulphate | Not Specified | 1.40 x 10⁻⁸ mol L⁻¹ | researchgate.net |

| Graphite-Polycaprolactone Composite Electrode | Differential Pulse Voltammetry (DPV) | None | 10-105 µg L⁻¹ | Not Specified | scielo.brscielo.br |

| Carbon Paste Electrode | Square-Wave Voltammetry (SWV) | Molecularly Imprinted Polymer, Multi-walled Carbon Nanotubes | 1 x 10⁻¹⁰ to 5 x 10⁻⁸ mol L⁻¹ | 0.2 x 10⁻¹⁰ mol L⁻¹ | plos.org |

| Glassy Carbon Electrode | Square-Wave Voltammetry (SWV) | Fullerene (C60), Multi-walled Carbon Nanotubes, Nafion | Not Specified | 2.0 × 10⁻⁸ mol L⁻¹ | scispace.com |

Application of Molecularly Imprinted Polymers in Electrochemical Sensors

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.complos.org The combination of MIPs with electrochemical detection methods has led to the development of highly selective and sensitive molecularly imprinted electrochemical sensors (MIESs) for carbendazim analysis. mdpi.com These sensors leverage the high selectivity of MIPs and the rapid, simple nature of electrochemical techniques. mdpi.com

The fabrication of a MIES for carbendazim involves the polymerization of functional monomers and a cross-linker in the presence of carbendazim, which acts as a template molecule. mdpi.comrsc.org After polymerization, the template molecule is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to carbendazim. This allows the MIP-modified electrode to selectively rebind carbendazim from a sample matrix.

Several strategies have been employed to construct these sensors:

Electropolymerization: MIP films can be directly electropolymerized onto the surface of an electrode, such as a glassy carbon electrode (GCE). mdpi.comnih.gov For instance, o-phenylenediamine (B120857) (OPD) has been used as a functional monomer to create MIP films for carbendazim detection. mdpi.com

Nanocomposite Integration: The sensitivity of MIESs can be significantly amplified by incorporating nanocomposites. Gold nanoparticle-reduced graphene oxide (AuNP-rGO) composites, for example, can be electrodeposited on the electrode before the MIP film is formed. mdpi.comnih.gov These nanocomposites enhance the electrochemical response by providing a larger surface area and accelerating electron transfer. mdpi.com

Bulk Modification: In another approach, nano-sized MIPs are synthesized via precipitation polymerization and then incorporated into a carbon paste electrode along with other modifiers like multi-walled carbon nanotubes (MWCNTs). plos.org

The analytical performance of these sensors is evaluated by their linear range and limit of detection (LOD). For example, a sensor using an AuNP-rGO composite and a carbendazim-imprinted polymer film achieved a linear range from 2.0 × 10⁻⁹ to 7.0 × 10⁻⁵ M with an LOD of 0.68 nM. mdpi.com Another study, which combined a molecularly imprinted nano-sized polymer with MWCNTs in a carbon paste electrode, reported a linear range of 1 × 10⁻¹⁰ to 5 × 10⁻⁸ mol L⁻¹ and an even lower detection limit of 0.2 × 10⁻¹⁰ mol L⁻¹. plos.org A dual-template imprinted sensor has also been developed for the simultaneous detection of carbendazim and malathion. rsc.org

Table 2: Examples of Molecularly Imprinted Electrochemical Sensors for Carbendazim

| Electrode/Sensor Platform | Template | Functional Monomer | Cross-linker | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Carbendazim | o-phenylenediamine | Not specified | 2.0 × 10⁻⁹ to 7.0 × 10⁻⁵ M | 0.68 nM | mdpi.comnih.gov |

| Graphite-Epoxy Composite Electrode (GECE) | Carbendazim, Malathion | Methacrylic acid | Ethylene glycol dimethacrylate | 0.02–45.00 μM | 1 nM | rsc.org |

| Carbon Paste Electrode (CPE) | Carbendazim | Methacrylic acid | Ethylene glycol dimethacrylate | 1 × 10⁻¹⁰ to 5 × 10⁻⁸ mol L⁻¹ | 0.2 × 10⁻¹⁰ mol L⁻¹ | plos.org |

| Graphite-Epoxy (GE) electrode | Carbendazim | Methacrylic acid | Ethylene glycol dimethacrylate | Not specified | Not specified | researchgate.net |

Immunochemical Methods for Residue Detection

Immunochemical methods are powerful tools for detecting pesticide residues, offering advantages such as low cost, rapid analysis, and high-throughput capabilities. mdpi.com These methods are based on the highly specific binding interaction between an antigen (carbendazim) and an antibody. nih.gov For small molecules like carbendazim, competitive assay formats are typically used. nih.gov

Several immunochemical techniques have been developed for carbendazim detection:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is one of the most common heterogeneous immunoassays. nih.govnih.gov In a competitive ELISA for carbendazim, a known amount of a carbendazim conjugate is immobilized on a microplate. The sample containing carbendazim is mixed with a limited amount of anti-carbendazim antibody and added to the plate. The free carbendazim in the sample competes with the immobilized conjugate for antibody binding. The amount of antibody bound to the plate, which is inversely proportional to the carbendazim concentration in the sample, is then detected using a secondary antibody labeled with an enzyme that produces a measurable signal (e.g., colorimetric). mdpi.com

Immunosensors: These devices combine the specific recognition of an antibody with a transducer that converts the binding event into a measurable signal. nih.gov An optical biosensor based on white light reflectance spectroscopy (WLRS) has been developed for the real-time immunochemical determination of carbendazim. mdpi.com This sensor allowed for the detection of carbendazim down to 20 ng/mL in less than 30 minutes. mdpi.com Another type is the aptamer-based sensor, which uses short single-stranded DNA or RNA molecules (aptamers) that can bind to specific targets. An aptamer sensor for carbendazim demonstrated a very low detection limit of 8.2 pg/mL. nih.gov

Immunochromatography: This method, often in the form of a lateral flow immunoassay (LFIA) or "dipstick" test, combines immunoassay principles with chromatography. nih.govnih.gov It is well-suited for rapid, on-site screening. Microarray biochips have also been developed for the simultaneous detection of multiple pesticides, including carbendazim. nih.gov One such chip could visually detect carbendazim at levels ranging from 1–100 ng/mL. nih.gov

High-Performance Immunoaffinity Chromatography (HPIAC): This technique combines the selectivity of an immunoaffinity column with the separation power of high-performance liquid chromatography (HPLC). capes.gov.br An automated HPIAC-HPLC method allows for the online extraction, preconcentration, and confirmation of carbendazim in water samples, achieving a detection limit of 0.075 µg/L when coupled with a diode-array detector. capes.gov.br

Table 3: Overview of Immunochemical Methods for Carbendazim Detection

| Method | Principle | Limit of Detection (LOD) | Sample Matrix | Reference |

|---|---|---|---|---|

| Competitive ELISA | Enzyme-linked immunoassay | 20 ng/mL (detection limit) | Fruit Juices | mdpi.com |

| Aptamer-based Sensor | Aptamer-target binding with electrochemical impedance spectroscopy detection | 8.2 pg/mL | Agricultural Products | nih.gov |

| Microarray Biochip | Immunochromatography with nanogold signal amplification | 0.02–6.45 ng/mL (instrumental) | Not specified | nih.gov |

| HPIAC-HPLC-DAD | Immunoaffinity extraction followed by HPLC with Diode-Array Detection | 0.075 µg/L | Water | capes.gov.br |

| White Light Reflectance Spectroscopy (WLRS) Immunosensor | Real-time optical biosensing | 20 ng/mL | Fruit Juices | mdpi.com |

Ecological Impact and Non Target Organism Studies of Carbendazim

Effects on Soil Microbial Communities and Activity

Carbendazim (B180503) can influence the structure and function of soil microbial communities. researchgate.net While some studies show that microbial enzymatic activity can be affected by carbendazim application, it may also recover after each pulse. uminho.pt Repeated applications have been observed to cause a transient harmful effect on the functional diversity of the soil's culturable microbial community, which can later recover. researchgate.net However, such applications can lead to a lasting alteration in the bacterial community's composition. researchgate.net The application of carbendazim has been shown to significantly reduce the abundance of certain beneficial bacterial genera, such as Pseudomonas, Bacillus, and Burkholderia. researchgate.net Furthermore, its presence can decrease the ratios of soil Firmicutes. griffith.edu.auacs.org

Plant-beneficial rhizobacteria (PGPR) are susceptible to the effects of carbendazim. Studies show that increasing concentrations of the fungicide can adversely affect rhizobacterial cell growth and survival. frontiersin.orgresearchgate.net High doses can significantly decrease essential plant growth-promoting (PGP) activities. frontiersin.orgresearchgate.net For instance, research on Priestia megaterium, a PGPR isolated from the sugarcane rhizosphere, demonstrated a dose-dependent reduction in PGP traits. frontiersin.orgresearchgate.net Similarly, laboratory experiments on Bradyrhizobium japonicum and phosphate-solubilizing bacteria (PSB) showed that carbendazim significantly reduced their populations as the concentration increased. academicjournals.org

Table 1: Effect of Carbendazim on Plant Growth-Promoting Traits of Rhizobacteria

| Organism | PGP Trait | Carbendazim Concentration (µg/ml) | Observed Reduction (%) | Source |

|---|---|---|---|---|

| Priestia megaterium ANCB-12 | Indole Acetic Acid (IAA) Production | 3,000 | 91.6% | frontiersin.orgresearchgate.net |

| ACC Deaminase Activity | 3,000 | 92.3% | frontiersin.orgresearchgate.net | |

| Siderophore Production | 3,000 | 94.1% | frontiersin.orgresearchgate.net | |

| Pseudomonas sp. AZ 2 | Phosphate (B84403) Solubilization | 1,500 | 46% | wisdomlib.org |

| Pseudomonas sp. PS 3 | Phosphate Solubilization | 1,500 | 58% | wisdomlib.org |

| Bradyrhizobium japonicum | Population (CFU/ml) | 5,000 (0.5%) | 59.7% | academicjournals.org |

Exposure to high doses of carbendazim can induce oxidative stress in microorganisms, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage. frontiersin.orgresearchgate.net This stress modulates the activity of the antioxidant enzyme system responsible for scavenging ROS. In the rhizobacterium Priestia megaterium, increasing concentrations of carbendazim led to a significant decline in the activity of key antioxidant enzymes. frontiersin.orgresearchgate.net This response indicates that the fungicide can overwhelm the bacteria's defense mechanisms, leading to increased toxicity. frontiersin.orgresearchgate.net

**Table 2: Effect of Carbendazim on Antioxidant Enzyme Activity in *Priestia megaterium***

| Enzyme | Carbendazim Concentration (µg/ml) | Reduction in Activity (%) | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | 3,000 | 82.3% | frontiersin.orgresearchgate.net |

| Catalase (CAT) | 3,000 | 61.4% | frontiersin.orgresearchgate.net |

| Glutathione Peroxidase (GPX) | 3,000 | 76.1% | frontiersin.orgresearchgate.net |

| Glutathione Reductase (GR) | 3,000 | 84.8% | frontiersin.orgresearchgate.net |

Impact on Plant-Beneficial Rhizobacteria Growth and Traits

Toxicity to Terrestrial Invertebrates

Carbendazim is recognized as being highly toxic to certain terrestrial invertebrates, particularly earthworms. herts.ac.uk

Laboratory and field studies have demonstrated that carbendazim adversely affects earthworms at recommended application rates, impacting populations and reproductive success. who.int The toxicity can vary based on environmental conditions and the specific earthworm species. For example, a study comparing tropical and temperate strains of Eisenia fetida found the tropical strain to be less sensitive in acute tests in artificial soil, likely due to higher microbial degradation of the pesticide at warmer temperatures. ect.de However, the tropical strain showed particular sensitivity in acidic natural soil. ect.de

Acute toxicity tests have established LC50 (lethal concentration for 50% of the population) values for Eisenia fetida. wwjmrd.com Sub-lethal exposure can lead to changes in crucial enzyme activities. wwjmrd.com Stress from pollutants like carbendazim can induce the production of ROS in earthworms, activating their antioxidant enzyme systems, such as catalase (CAT). frontiersin.orgnih.gov Changes in these biochemical markers can serve as early warnings for soil pollution. frontiersin.orgnih.gov

Table 3: Acute Toxicity and Enzymatic Response of Eisenia fetida to Carbendazim

| Parameter | Finding | Source |

|---|---|---|

| Acute Toxicity (96-hour LC50) | 5.38 mg/kg soil | wwjmrd.com |

| Acid Phosphatase Activity | Decreased at sub-lethal doses | wwjmrd.com |

| Alkaline Phosphatase Activity | Increased at sub-lethal doses | wwjmrd.com |

| Reproduction | Adversely affected at recommended application rates | who.int |

Carbendazim is classified as a mutagen, meaning it can interfere with the function of nucleic acids and increase the rate of genetic mutation. nih.gov Studies have confirmed its genotoxic potential in various organisms. mdpi.com Research on the marine invertebrate Donax faba and the freshwater crustacean Daphnia magna showed that carbendazim can affect DNA integrity. mdpi.com In Daphnia magna, exposure led to an increase in DNA damage, observed as DNA strand breaks. mdpi.com Similarly, in fish, exposure to carbendazim above permissible limits induced genetic damage, indicated by a significant increase in micronuclei frequency. gmpc-akademie.de This genotoxicity highlights a significant risk to the genetic integrity of exposed non-target species.

Earthworm Responses to Carbendazim Exposure

Effects on Aquatic Organisms

Carbendazim poses a high risk to aquatic life, with laboratory tests demonstrating high toxicity to a range of organisms. who.int While its strong adsorption to sediment particles can reduce bioavailability in the water column, sediment-dwelling species may still face high exposure. who.int

Studies on freshwater microcosms show that high concentrations of carbendazim can negatively affect zooplankton communities. researchgate.netcore.ac.uk Sensitive species, including certain rotifers (Keratella tropica), cladocerans (Moina micrura, Ceriodaphnia cornuta), and copepods, can be reduced or eliminated. researchgate.netcore.ac.uk The decline in sensitive invertebrates can lead to indirect effects, such as an increase in phytoplankton (measured as chlorophyll-a) due to reduced grazing pressure. researchgate.netcore.ac.uk

The acute toxicity of carbendazim varies significantly among different aquatic species. who.int

Table 4: Acute Toxicity of Carbendazim to Various Aquatic Organisms

| Organism | Type | Test Duration | Toxicity Value (LC50/EC50) | Source |

|---|---|---|---|---|

| Ictalurus punctatus (Channel catfish) yolk-sac fry | Fish | 96 hours | 0.007 mg/L | who.int |

| Daphnia magna | Invertebrate | 21 days | NOEC: 0.013 mg/L (Reproduction) | who.int |

| Chlorella pyrenoidosa | Algae | 48 hours | EC50: 0.54 mg/L (Growth inhibition) | who.int |

| Selenastrum capricornutum | Algae | 72 hours | EC50: 1.3 mg/L (Total growth) | who.int |

| Lepomis macrochirus (Bluegill sunfish) | Fish | 96 hours | 5.5 mg/L | who.int |

| Channa striata | Fish | 96 hours | Hematological, cytotoxic, and genetic damage observed at 1.05 µg/L | gmpc-akademie.de |

Algal Growth Inhibition and Chlorophyll-a Content Alterations

Carbendazim has been shown to inhibit the growth of freshwater algae. In a study with the green alga Pseudokirchneriella subcapitata, carbendazim was found to be toxic, although the alga showed some tolerance. ekb.eg Another study on the freshwater diatom Navicula sp. demonstrated that carbendazim inhibited its growth, with a 24-hour median effective concentration (EC50) of 2.18 mg/L. nih.gov

Alterations in chlorophyll-a content are a notable sublethal effect. Even when the growth rate of Navicula sp. recovered after 72 hours of exposure, the chlorophyll-a content remained significantly decreased at carbendazim concentrations above 0.5 mg/L. nih.gov This suggests that even at concentrations not causing immediate cell death, carbendazim can impair the photosynthetic capability of algae. Conversely, some studies have noted that lower concentrations of carbendazim might initially increase carotenoid concentrations, while higher concentrations lead to a decrease in all foliar pigments. researchgate.net In some cases, an increase in algal biomass has been observed in aquatic ecosystems following pesticide exposure, which is often an indirect effect caused by a reduction in zooplankton that graze on algae. core.ac.uk

Table 1: Effects of Carbendazim on Algae

| Species | Effect | Concentration | Source |

| Navicula sp. | Growth Inhibition (24-hour EC50) | 2.18 mg/L | nih.gov |

| Navicula sp. | Significant decrease in chlorophyll-a | > 0.5 mg/L | nih.gov |

| Selenastrum capricornutum | Growth Inhibition (72-hour EC50) | 1.3 mg/L | who.int |

| Selenastrum capricornutum | No-Observed-Effect Concentration (NOEC) | 0.5 mg/L | who.int |

Invertebrate Reproductive and Developmental Impairment (e.g., Daphnia magna)

Carbendazim poses a significant threat to aquatic invertebrates, with studies on Daphnia magna (a small planktonic crustacean) highlighting its impact on reproduction and development. Research has shown that carbendazim can induce genotoxic effects and impair reproduction in D. magna, leading to an increased number of aborted eggs and a decreased number of neonates produced. nih.govmdpi.com

In a 21-day study on Daphnia magna, the onset of reproduction was significantly delayed at a concentration of 0.025 mg/L, with a no-observed-effect concentration (NOEC) of 0.013 mg/L. who.int Multigenerational studies have also revealed that continuous exposure to carbendazim can lead to cumulative DNA damage across generations. researchgate.net Even at low concentrations (5 µg/L), long-term exposure has been observed to slightly decrease the longevity of D. magna in later generations. mdpi.com

Table 2: Reproductive and Developmental Effects of Carbendazim on Daphnia magna

| Effect | Concentration | Duration | Source |

| Delayed onset of reproduction | 0.025 mg/L | 21 days | who.int |

| No-Observed-Effect Concentration (NOEC) for reproduction | 0.013 mg/L | 21 days | who.int |

| Increased number of aborted eggs | 5 µg/L | Multigenerational | mdpi.com |

| Decreased number of neonates | 5 µg/L | Multigenerational | mdpi.com |

| Decreased longevity | 5 µg/L | 12 generations | mdpi.com |

Gene Transcription Responses in Aquatic Invertebrates

Exposure to carbendazim can induce significant changes at the molecular level in aquatic invertebrates, particularly in gene transcription. In Daphnia magna, exposure to environmentally relevant concentrations (5 µg/L) has been shown to alter the expression of genes involved in several critical biological processes. nih.govmdpi.comresearchgate.net These include genes related to stress response, DNA replication and repair, neurotransmission, ATP production, and the metabolism of lipids and carbohydrates. nih.govmdpi.comresearchgate.net

Interestingly, studies on multigenerational exposure suggest a potential for acclimation. The number of differentially expressed genes in D. magna was higher in the initial generation (F0) of exposure compared to the twelfth generation (F12), which could indicate a possible adaptation to the presence of the chemical over time. nih.govmdpi.comresearchgate.net In the soil invertebrate Enchytraeus albidus, carbendazim exposure exclusively affected genes related to DNA damage and repair, and also influenced processes like translation, cell cycle regulation, and microtubule-based movement. plos.org

Table 3: Gene Transcription Alterations in Invertebrates Exposed to Carbendazim

| Organism | Affected Biological Processes | Source |

| Daphnia magna | Stress response, DNA replication/repair, neurotransmission, ATP production, lipid and carbohydrate metabolism | nih.govmdpi.comresearchgate.net |

| Enchytraeus albidus | DNA damage/repair, translation, cell cycle regulation, microtubule-based movement, carbohydrate metabolism | plos.org |

Bioaccumulation Potential in Aquatic Food Webs

Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure, including water, food, and sediment. ecetoc.org Carbendazim is generally considered to have a low potential for significant bioaccumulation in aquatic organisms. who.intwfduk.org This is supported by its low to moderate water solubility and a log Kow (octanol-water partition coefficient) that suggests it is unlikely to significantly partition to sediments or accumulate in biota. wfduk.org

Studies have reported low bioconcentration factor (BCF) values for carbendazim in fish. BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water. For whole fish, BCF values have been recorded in the range of 23 to 159. wfduk.org While one study noted a higher BCF in rainbow trout, values for other fish like channel catfish and bluegill sunfish were below 100. wfduk.org In a study with bluegill sunfish, there was no significant accumulation of carbendazim residues in tissues after four weeks of exposure. wfduk.org Despite the low BCF, the persistence of carbendazim in the environment means that aquatic organisms can be continuously exposed. afjbs.comafjbs.com

Avian and Other Vertebrate Ecotoxicological Studies (Non-Mammalian)

Carbendazim has been found to have varying levels of toxicity to non-mammalian vertebrates. It is generally considered to have low toxicity to birds. who.int However, some studies have indicated potential reproductive effects. For instance, experimental administration of carbendazim to Japanese quails (Coturnix coturnix japonica) resulted in testicular damage, including deformed spermatids and atrophic cells, and a reduction in relative testis weight. researchgate.net

In aquatic vertebrates, such as fish, carbendazim can be particularly toxic. afjbs.comafjbs.com Exposure of the freshwater food fish Channa striata to carbendazim at concentrations slightly above the permissible limit led to hematological disorders, genetic damage, and tissue damage in the liver, kidney, and muscles. gmpc-akademie.de The toxicity of carbendazim to fish can vary widely between species, with 96-hour LC50 values (the concentration lethal to 50% of the test population) ranging from 0.007 mg/L for the channel catfish to 5.5 mg/L for the bluegill sunfish. who.int For terrestrial vertebrates like lizards, the metabolite of a related fungicide, methyl thiophanate, which is carbendazim, is a known reproductive toxicant. nih.gov

Fungal Resistance Studies to Carbendazim

Mechanisms of Fungal Resistance Development

Fungi have evolved sophisticated mechanisms to counteract the effects of fungicides like carbendazim (B180503). The primary mechanisms include alterations in the target protein, preventing the fungicide from binding, and the active removal of the toxic compound from the fungal cell.

Alterations in β-Tubulin Gene Structure

The primary mode of action for carbendazim is its interference with microtubule assembly by binding to the β-tubulin protein. apsnet.orgscispace.com The most prevalent mechanism of resistance to carbendazim involves specific point mutations in the gene encoding β-tubulin (TUB2). apsnet.orgnih.gov These mutations result in amino acid substitutions that reduce the binding affinity of carbendazim to the β-tubulin protein, thereby rendering the fungicide ineffective. thaiscience.info

Several key mutations in the β-tubulin gene have been identified across a wide range of plant pathogenic fungi. The most frequently reported mutations occur at specific codons, leading to particular amino acid changes. researchgate.netfrontiersin.org For instance, a common mutation involves a change at codon 198, where glutamic acid (GAG) is replaced by alanine (B10760859) (GCG). plantprotection.plijat-aatsea.com This specific alteration has been observed in carbendazim-resistant isolates of Colletotrichum gloeosporioides and Cercospora lactucae-sativae. thaiscience.infoplantprotection.pl Another significant mutation occurs at codon 200, where a substitution from phenylalanine to tyrosine (F200Y) also confers resistance. frontiersin.org

The location and type of mutation can influence the level of resistance. For example, in Colletotrichum gloeosporioides causing mango anthracnose, isolates with a high-resistance phenotype were found to have a mutation at codon 198 of the TUB2 gene. plantprotection.pl Similarly, studies on Fusarium graminearum have identified mutations at codons F167Y, E198K, and E198L in the β2-tubulin gene that confer resistance. apsnet.org While mutations in the β2-tubulin gene are commonly associated with resistance, research on Fusarium solani has indicated that resistance can occur without any point mutations in this gene, suggesting other mechanisms are at play in some species. scispace.com

Table 1: Common Mutations in the β-Tubulin Gene Conferring Carbendazim Resistance

| Fungal Species | Codon | Amino Acid Substitution | Reference |

| Colletotrichum gloeosporioides | 198 | Glutamic Acid -> Alanine | plantprotection.plijat-aatsea.com |

| Cercospora lactucae-sativae | 198 | Glutamic Acid -> Alanine | thaiscience.info |

| Botrytis cinerea | 198 & 200 | Various substitutions | frac.info |

| Venturia inaequalis | 198 & 200 | Various substitutions | scielo.br |

| Fusarium graminearum | 167 | Phenylalanine -> Tyrosine | apsnet.org |

| Fusarium graminearum | 198 | Glutamic Acid -> Lysine/Leucine | apsnet.org |

| Rhynchosporium secalis | 198 | Glutamic Acid -> Glycine | bcpc.org |

| Multiple Species | 200 | Phenylalanine -> Tyrosine | frontiersin.org |

| Multiple Species | 240 | Leucine -> Phenylalanine | frontiersin.org |

Efflux Pump Systems and Detoxification Pathways

In addition to target-site modification, fungi can develop resistance by actively expelling fungicides from their cells through efflux pumps. apsnet.org These transport proteins, embedded in the fungal cell membrane, recognize and export a wide range of toxic compounds, including fungicides. scielo.brencyclopedia.pub The two major families of transporters involved in fungicide resistance are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. apsnet.orgscielo.br